molecular formula C12H21NO B3245382 Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- CAS No. 16815-48-8

Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-

Cat. No. B3245382
CAS RN: 16815-48-8
M. Wt: 195.3 g/mol
InChI Key: ZVLBPZHDZJSVCD-UHFFFAOYSA-N
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Description

Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-, also known as A-836,339, is a synthetic compound that belongs to the class of cannabinoids. It has been found to have potential therapeutic applications due to its ability to interact with the endocannabinoid system in the body.

Mechanism of Action

Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- acts as a selective agonist of the cannabinoid receptor CB2. CB2 receptors are primarily expressed in immune cells and are involved in regulating immune function. Activation of CB2 receptors by Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- leads to a decrease in the release of pro-inflammatory cytokines and an increase in the release of anti-inflammatory cytokines. This results in a decrease in inflammation and pain.
Biochemical and Physiological Effects:
Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- has been found to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- has several advantages for lab experiments. It is a selective agonist of CB2 receptors, which allows for the study of the specific effects of CB2 activation. Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- is also stable and can be easily synthesized in the lab. However, Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- has not been extensively studied in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for the study of Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-. One potential direction is the further study of its anti-inflammatory and analgesic properties in animal models of disease. Another potential direction is the study of its potential applications in the treatment of anxiety, depression, and addiction. Additionally, the development of more water-soluble analogs of Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- may improve its potential clinical applications.

Scientific Research Applications

Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- has been studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have analgesic, anti-inflammatory, and anti-convulsant properties. Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]- has also been shown to have potential applications in the treatment of anxiety, depression, and addiction.

properties

IUPAC Name

2-[ethyl-(1-ethynylcyclohexyl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-3-12(8-6-5-7-9-12)13(4-2)10-11-14/h1,14H,4-11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLBPZHDZJSVCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1(CCCCC1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-

CAS RN

16815-48-8
Record name 2-[ethyl(1-ethynylcyclohexyl)amino]ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1.17 ml (12 mmol) ethylaminoethanol in 8 ml THF were added 29.8 mg (0.3 mmol) CuCl, followed by 1 g (6.02 mmol) 1-ethynylcyclohexyl acetate. The solution was stirred at RT for 3 h, the solvent was removed and the residue dissolved in ether/2M HCl. The phases were separated, and after addition of NaOH (pH 1) to the aqueous phase, it was extracted with ether. The ether phase was dried over Na2SO4 and concentrated. Distillation by Kugelrohr yielded 2-[Ethyl-(1-ethynyl-cyclohexyl)-amino]-ethanol as colorless oil, MS: 196 (MH+).
Quantity
1.17 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
29.8 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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